molecular formula C16H11Cl2N3OS2 B2525041 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide CAS No. 393567-95-8

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide

Cat. No.: B2525041
CAS No.: 393567-95-8
M. Wt: 396.3
InChI Key: OMRZQTSBINNUKW-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide: is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzylthio and dichlorobenzamide groups. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The benzylthio group can be introduced via nucleophilic substitution reactions using benzyl halides. The final step involves the acylation of the thiadiazole ring with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are also optimized to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways. It is also being investigated for its antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications, including the production of high-performance materials .

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide involves its interaction with specific molecular targets within cells. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival, leading to cell death. The compound may also interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .

Comparison with Similar Compounds

  • N-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)-4-fluorobenzamide
  • N-(5-(benzylthio)-4H-1,2,4-triazol-3-yl)-4-chlorobenzamide

Comparison: Compared to these similar compounds, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide exhibits unique properties due to the presence of the thiadiazole ring. This ring structure imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. The dichlorobenzamide group also enhances its stability and potential for further functionalization .

Properties

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS2/c17-11-6-7-13(18)12(8-11)14(22)19-15-20-21-16(24-15)23-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRZQTSBINNUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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